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Compound Name:
Methyl 5-chloro-1H-indazole-7-

carboxylate

Cat. No.: B1372939 Get Quote

An In-depth Technical Guide to Methyl 5-chloro-1H-indazole-7-carboxylate

Abstract
Methyl 5-chloro-1H-indazole-7-carboxylate is a heterocyclic building block of significant

interest in medicinal chemistry and materials science. The indazole core is recognized as a

"privileged scaffold," capable of interacting with a wide range of biological targets, making its

derivatives prominent in modern drug discovery.[1][2] This guide provides a comprehensive

technical overview of this compound, including its chemical identity, physicochemical

properties, robust synthesis protocols with mechanistic insights, predicted spectroscopic profile,

and key applications. The methodologies and data presented herein are synthesized from

established literature and expert analysis to support researchers in leveraging this versatile

molecule for the development of novel therapeutics and advanced materials.

Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational

to its application in research and development. Methyl 5-chloro-1H-indazole-7-carboxylate is

a substituted indazole, a class of aromatic nitrogen-containing heterocycles.[2]

Table 1: Core Compound Identifiers
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Identifier Value Source

IUPAC Name
methyl 5-chloro-1H-
indazole-7-carboxylate

N/A

CAS Number 1260851-42-0 [3]

Molecular Formula C₉H₇ClN₂O₂ [3]

Molecular Weight 210.62 g/mol [3]

Canonical SMILES
COC(=O)C1=C2C(=CC(=C1)C

l)NN=C2
N/A

| InChIKey | VNJXVZJEPIMSIW-UHFFFAOYSA-N (for parent acid) |[4] |

Table 2: Physicochemical Data

Property Value Notes

Appearance White to pale yellow solid
Based on analogous
compounds[5]

Purity ≥97%
Typical commercial

specification[3]

Solubility
Soluble in DMSO, DMF,

Methanol
Predicted based on structure

Storage
Room temperature, inert

atmosphere
Recommended by suppliers[3]

| XlogP | 2.1 (Predicted for parent acid) |[4] |

The Indazole Scaffold: A Privileged Structure in
Chemistry
The indazole nucleus, a bicyclic system fusing a pyrazole and a benzene ring, is a cornerstone

of many pharmaceuticals, including the anticancer agents Axitinib and Niraparib.[2] Its
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structural rigidity, combined with the presence of hydrogen bond donors and acceptors, allows

it to serve as an effective mimic for other functional groups, such as a phenol, in binding to

biological targets.[2] The specific substitution pattern of Methyl 5-chloro-1H-indazole-7-
carboxylate offers distinct advantages:

5-Chloro Group: The electron-withdrawing chlorine atom modulates the electronics of the

aromatic system and increases lipophilicity, which can enhance membrane permeability and

influence metabolic stability.

7-Carboxylate Group: The methyl ester at this position provides a crucial synthetic handle. It

can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling reactions

or other transformations, enabling the construction of diverse chemical libraries.[5]

Caption: Key functional regions of the indazole scaffold.

Synthesis and Mechanistic Insights
The most direct and reliable synthesis of Methyl 5-chloro-1H-indazole-7-carboxylate involves

the esterification of its corresponding carboxylic acid precursor. This two-stage approach

ensures high purity and yield.
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Indazole Precursor
(e.g., 2-amino-3-methyl-5-chlorobenzoic acid)

Step 1: Diazotization & Cyclization

5-chloro-1H-indazole-7-carboxylic acid

Step 2: Fischer Esterification

Methyl 5-chloro-1H-indazole-7-carboxylate

Click to download full resolution via product page

Caption: Two-step synthetic workflow to the target compound.

Protocol 1: Synthesis of 5-chloro-1H-indazole-7-
carboxylic acid (Precursor)
The synthesis of the indazole ring system can be achieved through various methods, with a

common route being the diazotization of an ortho-substituted aniline followed by intramolecular

cyclization.

Methodology:

Diazotization: Dissolve the starting material (e.g., 2-amino-3-methyl-5-chlorobenzoic acid) in

aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5

°C. The formation of the diazonium salt is critical.
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Causality: The acidic environment generates nitrous acid (HNO₂) from NaNO₂, which then

reacts with the primary amine to form a stable N-nitrosamine intermediate that rearranges

to the diazonium salt.

Cyclization: After the addition is complete, allow the reaction to stir at low temperature for 1-2

hours, then warm to room temperature. The intramolecular cyclization proceeds to form the

indazole ring.

Workup: The resulting solid precipitate is collected by vacuum filtration, washed with cold

water to remove inorganic salts, and dried under vacuum to yield the crude 5-chloro-1H-

indazole-7-carboxylic acid. Further purification can be achieved by recrystallization from an

appropriate solvent system (e.g., ethanol/water).

Protocol 2: Fischer Esterification to the Final Product
This classic acid-catalyzed esterification provides a high-yield route to the methyl ester.[6]

Materials:

5-chloro-1H-indazole-7-carboxylic acid (1.0 eq)

Methanol (MeOH, ~15 mL per gram of acid)

Concentrated Sulfuric Acid (H₂SO₄, ~2 mL per gram of acid)

Methodology:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-chloro-1H-

indazole-7-carboxylic acid and methanol.

Catalysis: Carefully add concentrated sulfuric acid dropwise to the stirring suspension. The

mixture may warm slightly.

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, which

significantly increases the electrophilicity of the carbonyl carbon, making it highly

susceptible to nucleophilic attack by the weakly nucleophilic methanol.
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Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 3-5 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed.

Quenching and Precipitation: Cool the reaction mixture to room temperature and pour it

slowly into a beaker containing ice-cold water (approx. 3 volumes relative to the methanol

used). The product, being less soluble in water, will precipitate out as a solid.

Causality: The large excess of water quenches the reaction, deprotonates the

intermediate, and forces the sparingly soluble organic ester out of the aqueous/methanolic

solution.

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter

cake thoroughly with water to remove any residual acid and inorganic byproducts. Dry the

solid under vacuum to yield Methyl 5-chloro-1H-indazole-7-carboxylate.[6] Purity can be

assessed by HPLC and NMR.

Spectroscopic Characterization (Predicted)
While direct experimental data for this specific isomer is not widely published, a robust

spectroscopic profile can be predicted based on established principles and data from

analogous structures.[6][7] This predicted data serves as a reliable benchmark for researchers

synthesizing and characterizing this compound.

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

~13.8 br s 1H N1-H

The acidic
indazole
proton is
typically
deshielded
and broad.

~8.0 d 1H H4

Aromatic proton

ortho to the

ester, deshielded

by its anisotropy.

~7.8 d 1H H6

Aromatic proton

ortho to the

chlorine atom.

| ~4.0 | s | 3H | -OCH₃ | Characteristic singlet for a methyl ester. |

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment

~165.0 C=O (ester)

~141.0 C7a

~140.0 C3a

~129.0 C5

~125.0 C4

~122.0 C7

~115.0 C6

| ~52.5 | -OCH₃ |
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Table 5: Predicted IR and Mass Spectrometry Data

Spectroscopy Feature
Predicted Value /
Observation

IR (ATR) N-H stretch (indazole) 3300-3100 cm⁻¹ (broad)

C=O stretch (ester) 1725-1710 cm⁻¹ (strong)

C-Cl stretch 800-700 cm⁻¹

MS (ESI+) Molecular Ion [M+H]⁺ m/z 211.02

| | Isotopic Pattern | A prominent [M+2] peak at m/z 213.02 with ~33% the intensity of the [M]

peak, characteristic of a single chlorine atom. |

Applications in Drug Discovery and Development
Methyl 5-chloro-1H-indazole-7-carboxylate is not typically an active pharmaceutical

ingredient itself but rather a high-value intermediate for building more complex molecules.[5]

Scaffold for Library Synthesis: Its primary use is as a foundational scaffold. The ester can be

converted into a wide array of functional groups (amides, hydrazides) while the N1 position

of the indazole ring can be alkylated or arylated, allowing for three-dimensional exploration of

chemical space.[8]

Protein Degrader Building Blocks: This compound belongs to a family of chemicals used in

the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other protein degraders.[3]

The indazole moiety can serve as a ligand for a target protein, while the carboxylate handle

allows for the attachment of a linker connected to an E3 ligase ligand.

Kinase Inhibitor Development: The indazole core is a well-established hinge-binding motif in

many kinase inhibitors.[9] This fragment can be elaborated upon to create potent and

selective inhibitors for various oncology and inflammation targets.
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Synthetic Diversification Pathways

Target Molecular Classes

Methyl 5-chloro-
1H-indazole-7-carboxylate

Hydrolysis Amidation N-Alkylation

Carboxylic Acid Intermediate

 Forms

Amide Library
(e.g., for SAR studies)

 Creates

N-Substituted Indazoles
(Modulated Potency/PK)

 Generates

Click to download full resolution via product page

Caption: Role as a central intermediate for synthetic diversification.

Safety, Handling, and Storage
As with all laboratory chemicals, Methyl 5-chloro-1H-indazole-7-carboxylate should be

handled by trained personnel in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

Handling: Avoid inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials. Commercial suppliers recommend storage at room temperature.[3]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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Disclaimer: This guide is for informational purposes only. Always consult a comprehensive

Safety Data Sheet (SDS) from the manufacturer before handling this chemical.

Conclusion
Methyl 5-chloro-1H-indazole-7-carboxylate is a strategically important building block for

chemical synthesis. Its well-defined structure, featuring a privileged indazole core and versatile

functional handles, makes it an invaluable tool for researchers in drug discovery and materials

science. The robust synthesis and clear characterization profile outlined in this guide provide a

solid foundation for its effective application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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